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Compound of Interest

Compound Name: 1-(3-Aminophenyl)-1-methylurea

CAS No.: 1247579-66-3

Cat. No.: B1526546

Get Quote

Executive Summary
This technical guide details the application of 1-(3-Aminophenyl)-1-methylurea (CAS: 101-17-

7 analogs) in kinase inhibitor discovery. Unlike standard diarylureas (e.g., Sorafenib) which

utilize a symmetric hydrogen-bonding motif to stabilize the DFG-out (inactive) kinase

conformation, this specific scaffold features an N-methylated urea linkage.

This unique structural feature renders it a critical mechanistic probe. It is primarily used to:

Evaluate Active Site Plasticity: Test the steric tolerance of the "gatekeeper" and solvent-front

regions for N-methylated linkers.

Validate Hydrogen Bond Networks: Serve as a "functional deletion" control to quantify the

energetic contribution of the canonical urea-Glu/Asp H-bond network.

Fragment-Based Drug Discovery (FBDD): Act as a ligand-efficient starting block for

synthesizing Type II inhibitors targeting p38 MAPK, VEGFR, and c-Kit.
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Scientific Background & Mechanism
The Role of the Urea Linker in Kinase Inhibition
Type II kinase inhibitors typically bind to the inactive conformation of the kinase, where the

activation loop (DFG motif) is flipped ("DFG-out").[1][2] The urea moiety is the "anchor" of these

inhibitors.[1][3]

Canonical Binding: The two urea hydrogens (-NH-CO-NH-) form a bidentate hydrogen bond

pair with:

A conserved Glutamate in the

C-helix.

The Aspartate of the DFG motif.

The Unique Utility of 1-(3-Aminophenyl)-1-methylurea
The subject molecule contains an N-methyl group on the linker nitrogen attached to the phenyl

ring.

Structure:H2N-Ph-N(Me)-C(=O)-NH2

Mechanistic Impact: The N-methylation removes one hydrogen bond donor and introduces

steric bulk.

If binding persists: The kinase pocket has high plasticity and relies on hydrophobic

interactions (likely via the phenyl ring).

If binding is abolished: It confirms the absolute necessity of the canonical H-bond network

for that specific kinase target.

Mechanistic Pathway Diagram
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Figure 1: Mechanistic interrogation of the kinase allosteric pocket using the N-methylated urea

probe. The pathway illustrates the competition between steric hindrance (due to the methyl

group) and hydrophobic binding.

Experimental Protocols
Protocol A: Preparation & Solubility Handling
N-methylated ureas can exhibit different solubility profiles than their non-methylated

counterparts due to disrupted crystal packing.

Stock Solution: Dissolve 1-(3-Aminophenyl)-1-methylurea to 50 mM in anhydrous DMSO.

Note: The free aniline (-NH2) is prone to oxidation. Flush with Argon and store at -20°C.

Quality Control: Verify integrity via LC-MS before use. The N-methyl group is labile under

harsh acidic conditions; avoid prolonged exposure to low pH buffers.
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Working Solution: Dilute to 100x final concentration in Kinase Reaction Buffer (e.g., 50 mM

HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Critical: Ensure DMSO concentration in the final assay does not exceed 1% (or the

tolerance limit of the specific kinase).

Protocol B: TR-FRET Binding Assay (LanthaScreen™)
This assay is preferred over activity assays for fragments because it detects binding affinity (

) directly, independent of ATP concentration. It is ideal for detecting Type II (allosteric) binding.

Reagents:

Target Kinase (e.g., p38 MAPK, c-Kit) tagged (GST/His/Biotin).

Europium-labeled Antibody (anti-tag).

Kinase Tracer (Alexa Fluor™ 647 labeled ATP-competitive probe).

Test Compound: 1-(3-Aminophenyl)-1-methylurea.[4]

Workflow:

Plate Setup: Use a white, low-volume 384-well plate.

Titration: Prepare a 16-point serial dilution of the test compound (Top concentration: 1 mM).

Addition:

5 µL Kinase/Antibody Mix (2x concentration).

5 µL Tracer (4x concentration).

100 nL Compound (via Acoustic Dispenser) or 2.5 µL diluted compound.

Incubation: 60 minutes at Room Temperature (protected from light).

Detection: Read TR-FRET on a multimode plate reader.
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Excitation: 340 nm.

Emission 1 (Donor): 495 nm.

Emission 2 (Acceptor): 665 nm.

Analysis: Calculate TR-FRET Ratio (Em665/Em495). Plot against Log[Compound] to

determine

(Displacement).

Protocol C: Fragment Elaboration (Synthetic
Application)
This molecule is most powerful when used as a synthetic scaffold. The free aniline allows for

the attachment of a "tail" to probe the hydrophobic back-pocket.

Reaction Scheme:

Reactants: 1-(3-Aminophenyl)-1-methylurea (1.0 eq) + Acyl Chloride or Isocyanate (Tail

fragment) (1.1 eq).

Solvent: DMF or DCM with DIPEA (Base).

Condition: Stir at RT for 4-12 hours.

Outcome: This creates a library of N-methylated urea inhibitors. Comparing these to non-

methylated analogs provides a direct map of the "H-bond vs. Steric" landscape of the kinase

pocket.

Data Analysis & Interpretation
Interpreting Binding Data
When comparing 1-(3-Aminophenyl)-1-methylurea (Probe A) against a standard non-

methylated urea fragment (Probe B):
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Observation Interpretation Actionable Insight

Probe A

>> Probe B

The N-methyl group causes a

steric clash or loss of critical H-

bond.

The kinase requires a strict

canonical Type II binding

mode. Avoid N-methylation in

lead design.

Probe A

≈ Probe B

The pocket tolerates the

methyl group; H-bond is not

energetically dominant.

The N-methyl group can be

used to improve solubility or

metabolic stability without

losing potency.

Probe A

< Probe B

The N-methyl group fills a

specific hydrophobic sub-

pocket.

Rare/High Value: You have

discovered a unique selectivity

filter (e.g., similar to the

selectivity of Imatinib vs.

Nilotinib).

Workflow Visualization
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Figure 2: Operational workflow for screening the fragment. The critical decision point relies on

comparing potency against non-methylated controls.

Troubleshooting & Optimization
Issue: High Fluorescence Background.
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Cause: The aniline group can undergo oxidation to form colored azo-compounds or

quinones, which interfere with FRET.

Solution: Add 1 mM DTT or TCEP to the assay buffer. Prepare compounds fresh.

Issue: No Displacement Observed.

Cause: The fragment affinity (

) is too weak (>100 µM) to displace a tight-binding tracer (tracer

~5 nM).

Solution: Use a "loose" tracer (higher

) or increase the concentration of the fragment to 1-5 mM (watch for solubility).
Alternatively, switch to Surface Plasmon Resonance (SPR) for direct binding detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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